molecular formula C19H15N5OS B7751643 2-[3-cyano-3-(1,3-dihydrobenzimidazol-2-ylidene)-2-oxopropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile

2-[3-cyano-3-(1,3-dihydrobenzimidazol-2-ylidene)-2-oxopropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B7751643
M. Wt: 361.4 g/mol
InChI Key: ASDRGXHFPCWENR-UHFFFAOYSA-N
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Description

2-[3-cyano-3-(1,3-dihydrobenzimidazol-2-ylidene)-2-oxopropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzimidazole moiety with a pyridine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyano-3-(1,3-dihydrobenzimidazol-2-ylidene)-2-oxopropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dihydrobenzimidazole with a suitable aldehyde, followed by the introduction of a cyano group and subsequent cyclization to form the pyridine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-cyano-3-(1,3-dihydrobenzimidazol-2-ylidene)-2-oxopropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

2-[3-cyano-3-(1,3-dihydrobenzimidazol-2-ylidene)-2-oxopropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-cyano-3-(1,3-dihydrobenzimidazol-2-ylidene)-2-oxopropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole and pyridine derivatives, such as:

  • 2-cyano-3-(1,3-dihydrobenzimidazol-2-ylidene)propanoic acid
  • 4,6-dimethylpyridine-3-carbonitrile
  • 2-(1,3-dihydrobenzimidazol-2-ylidene)propyl sulfide

Uniqueness

What sets 2-[3-cyano-3-(1,3-dihydrobenzimidazol-2-ylidene)-2-oxopropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-cyano-3-(1,3-dihydrobenzimidazol-2-ylidene)-2-oxopropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c1-11-7-12(2)22-19(13(11)8-20)26-10-17(25)14(9-21)18-23-15-5-3-4-6-16(15)24-18/h3-7,23-24H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDRGXHFPCWENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)C(=C2NC3=CC=CC=C3N2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)C(=C2NC3=CC=CC=C3N2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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